1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 2, and 3 of the triazole ring and positions 5 and 7 of the pyrimidine ring. The 3-position is substituted with a 4-fluorophenyl group, while the 7-position is linked to a piperazine moiety modified with a 4-methylbenzenesulfonyl group. The fluorophenyl and sulfonyl groups may enhance binding affinity and metabolic stability, respectively, by modulating electronic and steric properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O2S/c1-15-2-8-18(9-3-15)32(30,31)28-12-10-27(11-13-28)20-19-21(24-14-23-20)29(26-25-19)17-6-4-16(22)5-7-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOCMPPUTKBSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the triazolopyrimidine core through a nucleophilic substitution reaction.
Sulfonylation: Finally, the piperazine ring is sulfonylated using a sulfonyl chloride derivative to introduce the methylbenzenesulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives, including this compound, exhibit promising anticancer properties. The triazolo-pyrimidine moiety is known to interfere with cellular signaling pathways involved in cancer progression. For example:
- Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for tumor growth and metastasis.
- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens:
- Target Organisms : Studies have reported effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : Research indicates MIC values ranging from 0.046 to 3.11 μM for resistant strains, highlighting its potency .
Neurological Applications
The piperazine ring is associated with neuropharmacological effects:
- CNS Activity : Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders like depression and anxiety.
- Research Findings : Animal studies have demonstrated that similar piperazine derivatives can enhance serotonin and dopamine levels, suggesting a role in mood regulation .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their differences are summarized in Table 1 :
- Substituent Impact :
- R3 Groups : The 4-fluorophenyl group in the target compound may enhance hydrophobic interactions compared to ethoxyphenyl (electron-donating) or benzoxazol-benzyl (bulky) substituents. Fluorine’s electronegativity could polarize the aromatic ring, improving target binding .
- Piperazine Modifications : The 4-methylbenzenesulfonyl group likely improves solubility and stability over methoxybenzenesulfonyl or sulfide moieties due to its strong electron-withdrawing nature .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (Morgan fingerprints), the target compound was compared to analogs (Table 2 ):
| Metric | Compound 16m | 4-Ethoxyphenyl Analog | VAS2870 |
|---|---|---|---|
| Tanimoto (Morgan) | 0.72 | 0.65 | 0.48 |
| Dice (Morgan) | 0.83 | 0.78 | 0.63 |
| Bioactivity Overlap | High (antiplatelet) | Low | Moderate |
- Interpretation : Compound 16m shares the highest structural similarity (Tanimoto > 0.7), correlating with overlapping antiplatelet activity. VAS2870’s lower similarity aligns with its distinct NADPH oxidase inhibition .
Bioactivity and Proteomic Interaction Signatures
The CANDO platform () compares proteomic interaction signatures to infer functional behavior. The target compound’s predicted interactions with kinase domains (e.g., EGFR, VEGFR) align with triazolo-pyrimidine derivatives’ known roles in kinase inhibition. In contrast:
- Compound 16m : Strong interaction with P2Y12 receptors (antiplatelet target) .
- VAS2870 : Binds to NADPH oxidase subunits, reducing reactive oxygen species .
Research Findings and Limitations
Structural vs. Functional Similarity : While the 4-ethoxyphenyl analog shares 65% structural similarity (Tanimoto), its bioactivity diverges due to reduced electronegativity at R3 .
Scaffold Conservation : Murcko scaffold analysis () confirms that triazolo-pyrimidine derivatives cluster into distinct chemotypes based on substituents, explaining bioactivity variations.
Assumption Limitations : Computational methods like Tanimoto indices may overestimate bioactivity similarity; proteomic profiling (CANDO) provides complementary insights .
Biological Activity
The compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H22FN7O3
- Molecular Weight : 463.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer potential and kinase inhibition. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines.
These values indicate that the compound is effective at low concentrations, suggesting a high potency against these cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and apoptosis. For instance:
- The compound has been shown to inhibit c-Met and VEGFR-2 kinases with IC50 values of 26.00 nM and 2.6 µM respectively, indicating its potential as a targeted therapy for cancers driven by these pathways .
- Studies have demonstrated that it induces apoptosis in cancer cells by affecting the G0/G1 phase of the cell cycle .
Case Studies
A notable case study examined a series of triazolo-pyrimidine derivatives, including our compound of interest, in terms of their biological evaluation against various cancer types. The findings highlighted:
- Enhanced selectivity for cancer cells over normal cells.
- A correlation between structural modifications and increased biological activity.
Q & A
Q. What are the key structural motifs in this compound, and how do they influence its pharmacological potential?
Answer: The compound features three critical structural elements:
- Triazolopyrimidine core : Provides a heterocyclic scaffold for binding biological targets (e.g., enzymes or receptors) through π-π stacking and hydrogen bonding .
- 4-Fluorophenyl substituent : Enhances lipophilicity and metabolic stability, potentially improving bioavailability .
- 4-Methylbenzenesulfonyl-piperazine moiety : Modulates solubility and may influence receptor selectivity via steric and electronic effects .
These motifs are common in kinase inhibitors and antimicrobial agents, suggesting similar therapeutic pathways .
Q. What synthetic methodologies are typically employed to prepare this compound?
Answer: Synthesis involves multi-step routes:
Core formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux in DMF or DCM .
Piperazine functionalization : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the sulfonyl group .
Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the final product .
Key challenges include optimizing regioselectivity during triazole ring formation and minimizing side reactions in sulfonylation steps .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for large-scale synthesis?
Answer: A three-pronged approach is recommended:
- Catalyst screening : Test palladium on carbon (Pd/C) or copper iodide for coupling steps, as these reduce byproducts in triazolopyrimidine synthesis .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics and purity .
- Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and interactions . For example, a Plackett-Burman design reduced synthesis steps for analogous compounds by 30% while maintaining >85% yield .
Q. How can contradictions in reported biological activity data be resolved?
Answer: Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with incremental modifications (e.g., replacing the fluorophenyl group with methoxy or chloro substituents) to isolate critical pharmacophores .
- Standardized bioassays : Replicate enzyme inhibition (e.g., kinase panels) or antimicrobial tests under controlled conditions (pH, temperature) .
- Computational validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against homologous targets and reconcile experimental outliers .
Q. What computational approaches are effective for predicting biological targets and mechanisms?
Answer:
- Molecular docking : Screen against Protein Data Bank (PDB) entries for kinases (e.g., PIM1 kinase) or GPCRs using the triazolopyrimidine core as a pharmacophore .
- MD simulations : Perform 100-ns trajectories to assess stability of ligand-receptor complexes and identify key binding residues .
- QSAR modeling : Train models on datasets of triazolopyrimidine derivatives to predict IC50 values and prioritize synthesis targets .
Q. How can experimental design principles be applied to optimize reaction conditions?
Answer:
- Central Composite Design (CCD) : Optimize temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hours) for sulfonylation steps .
- Response Surface Methodology (RSM) : Correlate solvent polarity (measured by Hansen parameters) with yield and purity .
- Failure Mode Analysis : Use Pareto charts to prioritize factors (e.g., moisture sensitivity) causing yield drops in piperazine coupling .
Methodological Framework for Data Interpretation
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the triazole ring and sulfonamide linkage .
- LC-MS/MS : Quantify impurities and validate molecular ion peaks (e.g., m/z 500–600 range) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to inform SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
